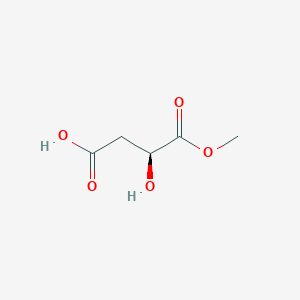

(S)-2-Hydroxysuccinic Acid Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSODCRZYKSCLO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566614 | |

| Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66212-45-1 | |

| Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Hydroxysuccinic Acid Methyl Ester: A Comprehensive Technical Guide for Advanced Research

Introduction: The Significance of (S)-2-Hydroxysuccinic Acid Methyl Ester as a Chiral Building Block

This compound, also known as (S)-Malic acid 1-methyl ester, is a valuable chiral building block in the arsenal of synthetic organic chemists, particularly those engaged in pharmaceutical and materials science research. Derived from the readily available and inexpensive chiral pool chemical, (S)-malic acid, this molecule offers a strategic entry point for introducing stereochemistry into complex target molecules. Its bifunctional nature, possessing a hydroxyl group, a carboxylic acid, and an ester, allows for a variety of selective chemical transformations. This guide provides an in-depth exploration of the fundamental properties, synthesis, purification, and characterization of this compound, offering a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use in synthesis and analysis. The following sections detail the key characteristics of this compound.

Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₅ | [1] |

| Molecular Weight | 148.11 g/mol | [1] |

| CAS Number | 66212-45-1 | |

| Appearance | White to off-white solid | |

| Boiling Point | Not available (likely decomposes) | |

| Melting Point | Not readily available | |

| Solubility | Expected to be soluble in water, methanol, ethanol, and other polar organic solvents. | |

| IUPAC Name | (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid | |

| Synonyms | (S)-Malic acid 1-methyl ester, (S)-Methyl 2-hydroxy-3-carboxypropanoate |

Spectroscopic Signature: A Predictive Analysis

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure and established principles of spectroscopy, a predictive analysis of its expected spectral characteristics is presented below. This provides a valuable reference for researchers to confirm the identity and purity of the compound.

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted relative to a standard reference such as tetramethylsilane (TMS).

-

-OCH₃ (ester methyl group): A singlet at approximately 3.7 ppm.

-

-CH₂- (methylene group): Two diastereotopic protons adjacent to the chiral center, which would likely appear as a pair of doublets of doublets (dd) or a complex multiplet in the region of 2.7-2.9 ppm.

-

-CH(OH)- (methine proton): A doublet of doublets (dd) or a triplet (t) around 4.5 ppm, coupled to the adjacent methylene protons.

-

-OH and -COOH (hydroxyl and carboxylic acid protons): These protons are exchangeable and their signals can be broad and variable in position, typically appearing in the regions of 2-5 ppm and 10-13 ppm, respectively. Their presence can be confirmed by D₂O exchange.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are as follows:

-

-OCH₃ (ester methyl carbon): A signal around 52 ppm.

-

-CH₂- (methylene carbon): A signal in the region of 38-42 ppm.

-

-CH(OH)- (methine carbon): A signal around 67-70 ppm.

-

C=O (ester carbonyl carbon): A signal in the range of 172-175 ppm.

-

C=O (carboxylic acid carbonyl carbon): A signal further downfield, around 175-178 ppm.

The IR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key absorption bands are expected at the following wavenumbers:

-

O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹, characteristic of hydrogen-bonded O-H groups.

-

C-H stretch (aliphatic): Sharp peaks around 2950-2850 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O stretch (ester and alcohol): Bands in the fingerprint region, typically between 1300-1000 cm⁻¹.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 148 might be observed, although it could be weak. Common fragmentation patterns for esters and carboxylic acids would be expected, including:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 117.

-

Loss of the carboxylic acid group (-COOH) to give a fragment at m/z 103.

-

Decarboxylation (loss of CO₂) from the carboxylic acid, leading to a fragment at m/z 104.

-

A base peak corresponding to a stable fragment, potentially arising from cleavage adjacent to the hydroxyl or carbonyl groups.

Experimental Protocols: Synthesis, Purification, and Analysis

The following sections provide detailed, step-by-step methodologies for the preparation and characterization of this compound. These protocols are designed to be self-validating, with clear causality behind the experimental choices.

Synthesis via Fischer Esterification of (S)-Malic Acid

This protocol describes the selective monoesterification of (S)-malic acid at the less sterically hindered carboxylic acid group using methanol under acidic catalysis. The use of a large excess of methanol drives the equilibrium towards the desired product.

Diagrammatic Workflow of Synthesis

Sources

(S)-2-Hydroxysuccinic Acid Methyl Ester: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its stereochemistry, making the ability to selectively synthesize one enantiomer over another a critical aspect of drug design and development. Chiral building blocks, enantiomerically pure molecules used as starting materials, are fundamental to this endeavor, enabling the efficient construction of complex stereochemically defined targets.[1] Among these, (S)-2-Hydroxysuccinic Acid Methyl Ester, a derivative of the naturally occurring L-malic acid, has emerged as a highly valuable and versatile C4 chiral synthon.[2][3][4]

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and strategic applications. As a Senior Application Scientist, the aim is to not only present established protocols but also to offer insights into the causality behind experimental choices, ensuring a robust and reproducible approach to its utilization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis. This compound is a solid at room temperature with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₅H₈O₅ | [5][6] |

| Molecular Weight | 148.11 g/mol | [5][6] |

| CAS Number | 66212-45-1 | [5] |

| Appearance | White to Off-White Solid | |

| Form | Solid | [6] |

| SMILES String | COC(=O)C(O)CC(O)=O | [6] |

| InChI Key | RTSODCRZYKSCLO-UHFFFAOYSA-N | [6] |

Note: Spectroscopic data is provided in a later section.

Synthesis of this compound

The most common and economically viable route to this compound is the regioselective esterification of L-malic acid.[7] This approach leverages the readily available and inexpensive chiral pool of L-malic acid. The key to a successful synthesis lies in controlling the esterification to favor the formation of the monomethyl ester.

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound from L-malic acid.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound. The choice of a solid acid catalyst like Amberlyst 36 (Dry) is strategic as it simplifies the work-up procedure and minimizes the formation of byproducts often seen with strong mineral acids like sulfuric acid.[8]

Materials:

-

L-Malic Acid (1.0 eq)

-

Methanol (10-20 vol)

-

Amberlyst 36 (Dry) ion-exchange resin (0.1-0.2 eq by weight)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-malic acid and methanol.

-

Catalyst Addition: Add the Amberlyst 36 (Dry) resin to the mixture. The use of a solid acid catalyst facilitates its removal by simple filtration post-reaction.

-

Esterification: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Catalyst Removal: After completion, cool the reaction mixture to room temperature and filter to remove the Amberlyst resin. The resin can often be washed with methanol, dried, and reused.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the excess methanol.

-

Work-up: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted malic acid) and brine. The aqueous washes help to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product is often of sufficient purity for many applications. If further purification is required, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.

Characterization and Quality Control

Ensuring the chemical identity and enantiomeric purity of the synthesized building block is a critical step.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.50 (dd, 1H, J=4.4, 6.0 Hz, -CH(OH)-)

-

δ 3.75 (s, 3H, -OCH₃)

-

δ 2.90-2.75 (m, 2H, -CH₂)

-

(Note: The carboxylic acid and hydroxyl protons may be broad or exchangeable)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 175.0 (-COOH)

-

δ 171.5 (-COOCH₃)

-

δ 67.0 (-CH(OH)-)

-

δ 52.0 (-OCH₃)

-

δ 38.0 (-CH₂)

-

(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Experimental data should always be compared to a reference standard where possible.)[9][10]

Chiral Purity Analysis

The enantiomeric excess (e.e.) of this compound is determined using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Workflow

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

Experimental Protocol for Chiral HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a CHIRALPAK® series column, is often effective.[11]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: 25 °C

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[12]

-

Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the chiral HPLC column.

-

Data Acquisition: Record the chromatogram. The two enantiomers should be resolved into two separate peaks.

-

Enantiomeric Excess (e.e.) Calculation: The e.e. is calculated from the integrated peak areas of the two enantiomers using the following formula:

-

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

A high e.e. value (typically >99%) is crucial for the use of this compound as a chiral building block.

Applications in Asymmetric Synthesis

This compound is a versatile building block due to its multiple functional groups (a secondary alcohol, a methyl ester, and a carboxylic acid) and its defined stereocenter. These features allow for a wide range of chemical transformations.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

A prominent application of this compound and its derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure.[13][14][15]

Case Study: Synthesis of an Omapatrilat Precursor

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits both ACE and neutral endopeptidase (NEP).[16][17][18] The synthesis of key intermediates for such molecules can utilize chiral building blocks derived from malic acid. The following diagram illustrates a conceptual synthetic pathway where a derivative of this compound could be employed.

Caption: Conceptual pathway for the use of this compound in the synthesis of an Omapatrilat precursor.

The synthesis would involve the transformation of the hydroxyl and carboxylic acid functionalities of the building block to enable coupling with other fragments of the target molecule. The stereocenter from the this compound is retained throughout the synthesis, ultimately defining the stereochemistry of the final drug substance.

Conclusion

This compound stands out as a cost-effective and highly versatile chiral building block in asymmetric synthesis. Its ready availability from the chiral pool, coupled with its multiple functionalities, provides a powerful platform for the construction of complex, enantiomerically pure molecules. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and effectively utilize this valuable synthon in their synthetic endeavors. A thorough understanding of its synthesis, characterization, and strategic application is key to unlocking its full potential in the advancement of chemical and pharmaceutical research.

References

-

Various approaches for the synthesis of selected ACE inhibitors building blocks. (1) Enantioselective resolution of rac. ResearchGate. Available at: [Link]

-

Method for producing malic acid ester through direct esterification of malic acid aqueous solution. Patsnap Eureka. Available at: [Link]

-

What happens when malic acid reacts with ethanol in the presence of concentrated sulphuric acid? Quora. Available at: [Link]

-

Esterification of malic acid on various catalysts. Fine Chemical Technologies. Available at: [Link]

-

Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace. Available at: [Link]

-

Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). Human Metabolome Database. Available at: [Link]

-

(PDF) Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. ResearchGate. Available at: [Link]

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. Available at: [Link]

-

Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products. PubMed. Available at: [Link]

-

Omapatrilat | C19H24N2O4S2 | CID 656629. PubChem. Available at: [Link]

-

Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme. PubMed Central. Available at: [Link]

-

(PDF) Asymmetric synthesis of ( S )-dihydrokavain from l -malic acid. ResearchGate. Available at: [Link]

-

Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans. Drug Metabolism and Disposition. Available at: [Link]

-

No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]

-

Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. PubMed. Available at: [Link]

-

Omapatrilat Bristol-Myers Squibb. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-Malic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. 97-67-6|(S)-2-hydroxysuccinic acid|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. 2-hydroxysuccinic acid methyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. finechem-mirea.ru [finechem-mirea.ru]

- 9. rsc.org [rsc.org]

- 10. hmdb.ca [hmdb.ca]

- 11. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 16. Omapatrilat | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Data of (S)-2-Hydroxysuccinic Acid Methyl Ester: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-Hydroxysuccinic Acid Methyl Ester, a chiral molecule of interest in various chemical and pharmaceutical research areas. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations crucial for accurate and reproducible analysis.

Introduction

This compound, also known as L-malic acid methyl ester, is a derivative of the naturally occurring L-malic acid. Its structure, featuring a chiral center, a hydroxyl group, a carboxylic acid, and a methyl ester, makes its spectroscopic characterization both essential and challenging. Understanding the precise spectral signatures is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will delve into the predicted spectroscopic data and provide robust protocols for experimental verification.

Molecular Structure and Properties

-

Chirality: The presence of a stereocenter at the C2 position dictates the molecule's chiroptical properties. Standard NMR spectroscopy in an achiral solvent will not distinguish between the (S) and (R) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in a typical deuterated solvent like CDCl₃. These predictions are generated using established computational models and provide a reliable reference for experimental data.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~4.5 | dd | J(H-a, H-b) ≈ 7, J(H-a, H-c) ≈ 4 | 1H |

| H-b | ~2.8 | dd | J(H-b, H-a) ≈ 7, J(H-b, H-c) ≈ 16 | 1H |

| H-c | ~2.7 | dd | J(H-c, H-a) ≈ 4, J(H-c, H-b) ≈ 16 | 1H |

| H-d | ~3.7 | s | - | 3H |

| OH | Variable | br s | - | 1H |

| COOH | Variable | br s | - | 1H |

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[3] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the diastereotopic protons of the methylene group (H-b and H-c).

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Label | Chemical Shift (δ, ppm) |

| C1 | ~175 |

| C2 | ~68 |

| C3 | ~40 |

| C4 | ~172 |

| C5 | ~52 |

Experimental Protocol for NMR Analysis

A robust protocol is essential for obtaining high-quality NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For this compound, Electron Ionization (EI) would likely lead to significant fragmentation. The molecular ion peak (M⁺) at m/z 148 might be weak or absent. Key predicted fragments are listed below.

| m/z | Proposed Fragment |

| 117 | [M - OCH₃]⁺ |

| 103 | [M - COOH]⁺ |

| 89 | [M - COOCH₃]⁺ |

| 71 | [C₃H₃O₂]⁺ |

| 59 | [COOCH₃]⁺ |

Causality Behind Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile derivatives like methyl esters. [4][5]The choice of ionization method (e.g., EI vs. Chemical Ionization) can influence the degree of fragmentation and the intensity of the molecular ion peak.

Experimental Protocol for GC-MS Analysis

The following protocol outlines the steps for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR, IR, and MS spectra, provide a comprehensive analytical profile of this compound. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reliable data. By understanding both the expected spectral features and the rationale behind the experimental methodologies, researchers can confidently identify and characterize this important chiral molecule in their studies.

References

-

Springer Nature. (n.d.). NMR Protocols and Methods. Springer Experiments. Retrieved from [Link]

-

ResearchGate. (2013, August 28). What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis?. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

Iowa State University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

PubMed. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Nuclear Magnetic Resonance, 50. (2024, November 15). NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ligand-observed NMR techniques to probe RNA-small molecule interactions. PMC. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal UPI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PMC. Retrieved from [Link]

-

Agilent. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

-

Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001844). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 2-hydroxy-, methyl ester, (.+/-.)-. Retrieved from [Link]

-

YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]

-

Atlas: School AI Assistant. (n.d.). 1H NMR Spectrum Prediction and Analysis. Retrieved from [Link]

-

NMRDB.org. (n.d.). HMBC, HSQC NMR prediction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-hydroxysuccinic acid methyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of (S)-2-Hydroxysuccinic Acid Methyl Ester

An In-Depth Technical Guide to (S)-2-Hydroxysuccinic Acid Methyl Ester: Structure, Synthesis, and Application

Abstract

This compound, a derivative of the naturally abundant (S)-Malic acid, serves as a pivotal C4 chiral building block in modern asymmetric synthesis. Its value is derived from its enantiopure nature and the differential reactivity of its three functional groups—hydroxyl, carboxylic acid, and methyl ester—which allows for precise, regioselective modifications. This guide provides a detailed examination of its chemical structure, a definitive explanation of its (S)-stereochemistry based on Cahn-Ingold-Prelog principles, a field-proven protocol for its synthesis via Fischer esterification, comprehensive spectroscopic data for structural confirmation, and an overview of its applications in the development of complex, high-value molecules for the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound is the mono-methyl ester of (S)-Malic acid. The selective esterification of one of the two carboxylic acid groups transforms the parent molecule into a versatile synthetic intermediate.

| Property | Value |

| IUPAC Name | (S)-Methyl 2,4-dihydroxy-4-oxobutanoate |

| Synonyms | (S)-Malic acid 1-methyl ester, Methyl (S)-2-hydroxysuccinate |

| CAS Number | 66212-45-1[1] |

| Molecular Formula | C₅H₈O₅[1] |

| Molecular Weight | 148.11 g/mol [1][2][3] |

| Appearance | White Solid[4] |

| SMILES | COC(=O)C(O)CC(O)=O[2] |

2D Chemical Structure:

(Note: An illustrative image would be placed here in a final document.)

Stereochemistry: The (S)-Configuration

The synthetic utility of this molecule is fundamentally rooted in the specific three-dimensional arrangement of atoms around its single chiral center (at the C2 position). The designation '(S)' is formally assigned using the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking substituents attached to a stereocenter.[5][6][7]

Application of Cahn-Ingold-Prelog (CIP) Rules

-

Identify the Chiral Center: The chiral carbon is the one bonded to four different groups: a hydroxyl group (-OH), a methoxycarbonyl group (-COOCH₃), a carboxymethyl group (-CH₂COOH), and a hydrogen atom (-H).

-

Assign Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.[5][6][7]

-

Priority 1: The oxygen of the hydroxyl group (-OH) has the highest atomic number (8).

-

Priority 2: The carbon of the methoxycarbonyl group (-COOCH₃). This carbon is double-bonded to one oxygen and single-bonded to another, giving it higher precedence than the -CH₂COOH group.

-

Priority 3: The carbon of the carboxymethyl group (-CH₂COOH).

-

Priority 4: The hydrogen atom (-H) has the lowest atomic number (1) and thus the lowest priority.[7]

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (the -H atom) points away from the viewer.[5]

-

Determine Configuration: With the molecule correctly oriented, the sequence from priority 1 to 2 to 3 is traced. For this compound, this path traces a counter-clockwise circle. A counter-clockwise direction corresponds to the Sinister or (S) configuration.[5]

Sources

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-hydroxysuccinic acid methyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 6. fiveable.me [fiveable.me]

- 7. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

A Comprehensive Technical Guide to Methyl (2S)-2-hydroxybutanedioate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of Methyl (2S)-2-hydroxybutanedioate, a significant chiral building block derived from the naturally abundant (S)-Malic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's nomenclature, physicochemical properties, a regioselective synthesis protocol, and methods for analytical characterization. Emphasis is placed on the scientific rationale behind experimental procedures and the compound's strategic importance in asymmetric synthesis. This guide aims to be an authoritative resource, consolidating technical data with practical, field-proven insights.

Introduction: The Significance of a Chiral Synthon

In the landscape of pharmaceutical development and fine chemical synthesis, the use of chiral synthons derived from the "chiral pool" is a cornerstone of efficient and stereoselective synthesis. (S)-Malic acid ((S)-2-Hydroxysuccinic acid), an endogenous metabolite found widely in nature, represents one of the most valuable C4 chiral building blocks.[1][2] Its derivative, Methyl (2S)-2-hydroxybutanedioate, harnesses this inherent chirality while introducing functional group differentiation. By selectively protecting one of the two carboxylic acid moieties as a methyl ester, this compound offers three distinct functional groups—a free carboxylic acid, a methyl ester, and a secondary alcohol—for orthogonal chemical manipulation. This trifunctionality, combined with a fixed stereocenter, makes it a highly versatile intermediate for constructing complex, enantiomerically pure molecules, which is a critical requirement in modern drug design.

Nomenclature and Structural Elucidation

The nomenclature of malic acid derivatives can be ambiguous due to the two non-equivalent carboxylic acid groups. It is critical to precisely define the structure being discussed. The topic of this guide is the mono-methyl ester of (S)-Malic acid where the esterification has occurred at the C4 position, which is distal to the hydroxyl group.

-

Primary IUPAC Name: Methyl (2S)-2-hydroxybutanedioate

-

Alternative IUPAC Name: (3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid[3]

-

Common Synonyms: (S)-Malic acid 4-methyl ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester[4][5]

The structure, featuring a chiral center at the C2 position in the (S) configuration, is illustrated below.

Caption: Structure of Methyl (2S)-2-hydroxybutanedioate with IUPAC numbering.

Physicochemical Properties

The physical and chemical properties of a compound are essential for designing experimental conditions, including solvent selection for reactions and purification.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [3][5] |

| Molecular Formula | C₅H₈O₅ | [3][4][6] |

| Molecular Weight | 148.11 g/mol | [3][4][6] |

| Boiling Point | 357.7 ± 27.0 °C (Predicted) | [5] |

| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.49 ± 0.23 (Predicted, for the remaining carboxylic acid) | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][7] |

Synthesis and Purification Protocol

The preparation of Methyl (2S)-2-hydroxybutanedioate is most commonly achieved via a regioselective Fischer esterification of (S)-Malic acid.

Principle of Synthesis

The Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of (S)-Malic acid, the two carboxylic acid groups exhibit different reactivities. The C4 carboxyl is less sterically hindered and electronically less influenced by the C2 hydroxyl group compared to the C1 carboxyl. This inherent difference allows for regioselective mono-esterification at the C4 position under carefully controlled conditions, primarily by limiting the amount of alcohol and reaction time. Sulfuric acid is a common and effective catalyst for this transformation.[8][9]

Experimental Workflow

Caption: Workflow for the synthesis and purification of Methyl (2S)-2-hydroxybutanedioate.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (S)-Malic acid (1.0 eq) in anhydrous methanol (5-10 eq).

-

Scientist's Note: Using an excess of methanol helps to drive the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.

-

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.

-

Scientist's Note: The addition of strong acid to methanol is highly exothermic. Cooling is a critical safety measure to prevent uncontrolled boiling.

-

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Scientist's Note: Neutralization is essential to stop the reaction and prevent hydrolysis of the ester product during extraction. The organic layer can then be safely concentrated.

-

-

Extraction: Remove the bulk of the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Scientist's Note: Ethyl acetate is a good solvent for the mono-ester product while having limited miscibility with water, making it ideal for extraction. Multiple extractions ensure maximum product recovery.

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure Methyl (2S)-2-hydroxybutanedioate.

Analytical Characterization for Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following are expected analytical signatures for Methyl (2S)-2-hydroxybutanedioate.

-

¹H NMR (Proton NMR):

-

~3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).

-

~4.5 ppm (doublet of doublets, 1H): The methine proton at the C2 chiral center (-CH(OH)).

-

~2.7-2.9 ppm (multiplet, 2H): The two diastereotopic methylene protons at the C3 position (-CH₂-).

-

Broad singlets (2H, exchangeable with D₂O): Protons from the alcohol (-OH) and the remaining carboxylic acid (-COOH).

-

-

¹³C NMR (Carbon NMR):

-

~175 ppm: Carbonyl carbon of the carboxylic acid (C1).

-

~172 ppm: Carbonyl carbon of the ester (C4).

-

~67 ppm: Carbon of the C2 chiral center (-CH(OH)).

-

~52 ppm: Carbon of the methyl ester (-OCH₃).

-

~38 ppm: Methylene carbon (C3).

-

-

FT-IR (Infrared Spectroscopy):

-

3500-2500 cm⁻¹ (broad): O-H stretching vibrations from both the alcohol and the carboxylic acid.

-

~1735 cm⁻¹ (strong, sharp): C=O stretching of the ester group.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid group.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 149.1 in positive ion mode ESI-MS.

-

Analysis of the fragmentation pattern can further confirm the structure.

-

Applications in Research and Drug Development

Methyl (2S)-2-hydroxybutanedioate is a valuable chiral intermediate primarily because its functional groups can be addressed with high selectivity.

-

Asymmetric Synthesis: The free carboxylic acid can be converted into an amide, a different ester, or reduced to an alcohol, while the methyl ester remains protected.

-

Protection Group Strategies: The secondary alcohol can be protected (e.g., as a silyl ether or benzyl ether), allowing for chemistry to be performed at the two carboxyl-derived centers.

-

Scaffold for Bioactive Molecules: It serves as a precursor for synthesizing gamma-amino acids, substituted lactones, and other complex chiral molecules that are often key fragments of pharmacologically active compounds. Its utility as a compound for organic synthesis is well-recognized.[10]

Safety and Handling

Methyl (2S)-2-hydroxybutanedioate should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Storage: Store in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl (2S)-2-hydroxybutanedioate is more than a simple derivative of malic acid; it is a strategically designed chiral synthon that provides a reliable and versatile entry point into complex asymmetric synthesis. Its clear nomenclature, well-defined properties, straightforward synthesis, and diverse applicability make it an indispensable tool for chemists in the pharmaceutical and life sciences industries. This guide provides the foundational knowledge required for its effective synthesis, validation, and application.

References

-

PubChem. (S)-Methyl-2-hydroxybutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemfun. (s)-2-hydroxysuccinic acid methyl ester suppliers USA. Retrieved from [Link]

-

FooDB. Showing Compound 2-Hydroxy-2-methylbutanedioic acid (FDB001372). Retrieved from [Link]

-

Pharmaffiliates. 2-Hydroxysuccinic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. 2-hydroxybutanedioic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Dimethyl maleate. Retrieved from [Link]

-

PubChem. Methyl 2-hydroxybutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley Online Library. Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Retrieved from [Link]

-

PubChem. Methyl 2-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Retrieved from [Link]

-

Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

- Google Patents. Method for producing 2-hydroxyisobutyric acid ester.

- Google Patents. Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. parchem.com [parchem.com]

- 5. Malic acid 4-Me ester | 66178-02-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Malic acid 4-Me ester | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]

- 8. Dimethyl maleate - Wikipedia [en.wikipedia.org]

- 9. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to (S)-2-Hydroxysuccinic Acid Methyl Esters: Synthesis, Characterization, and Applications

Abstract

Chiral synthons are fundamental to modern pharmaceutical development, where stereochemistry dictates biological activity and safety. Among these, esters of (S)-2-Hydroxysuccinic acid (L-Malic Acid) serve as versatile C4 chiral building blocks. This technical guide provides an in-depth exploration of (S)-2-Hydroxysuccinic Acid Methyl Ester, focusing primarily on the widely utilized diester, Dimethyl (S)-2-hydroxysuccinate (Dimethyl L-malate). We will disambiguate the nomenclature, detail robust synthesis and purification protocols, present comprehensive analytical methodologies for characterization and chiral purity assessment, and survey its critical applications in organic synthesis and drug development. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important chiral intermediate.

Unambiguous Compound Identification

The nomenclature "this compound" can be ambiguous, potentially referring to either the monoester or the diester of L-Malic Acid. It is crucial for researchers to distinguish between these compounds, as their chemical properties and applications differ. This guide will focus on the more common diester, while providing clear identifiers for both.

| Table 1: Compound Identification and Key Properties | ||

| Common Name | This compound | Dimethyl (S)-2-hydroxysuccinate |

| Systematic Name | (2S)-Hydroxybutanedioic Acid 1-Methyl Ester | 1,4-Dimethyl (2S)-2-hydroxybutanedioate[1][2] |

| Synonyms | (S)-Malic acid 1-methyl ester | Dimethyl (S)-(-)-malate, Dimethyl L-malate[3] |

| CAS Number | 66212-45-1 [4] | 617-55-0 [2][5] |

| Molecular Formula | C₅H₈O₅[4] | C₆H₁₀O₅[5] |

| Molecular Weight | 148.11 g/mol [4] | 162.14 g/mol [5] |

| Appearance | Data not widely available | Colorless to pale yellow liquid[1][2] |

| Key Role | Organic Synthesis Intermediate | Chiral Building Block, Pharmaceutical Intermediate[1] |

Synthesis and Manufacturing

The industrial preparation of Dimethyl (S)-2-hydroxysuccinate is most commonly achieved through the acid-catalyzed esterification of (S)-2-Hydroxysuccinic acid (L-Malic Acid) with methanol.[1] The choice of this method is driven by the ready availability of the starting materials and the efficiency of the reaction.

Principle of Synthesis: Fischer Esterification

The reaction proceeds via a Fischer esterification mechanism, where a carboxylic acid and an alcohol react in the presence of an acid catalyst. The causality behind using a catalyst, such as sulfuric acid or thionyl chloride, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by methanol. Driving the equilibrium towards the product is essential for achieving a high yield. This is typically accomplished by using an excess of methanol and/or removing the water formed during the reaction, often by refluxing the mixture.[1]

Detailed Laboratory Synthesis Protocol

This protocol describes a standard laboratory procedure for synthesizing Dimethyl (S)-2-hydroxysuccinate.

Materials:

-

(S)-(-)-Malic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (10-15 vol)

-

Thionyl chloride (SOCl₂) (2.2 eq) or concentrated Sulfuric Acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (or Hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-(-)-Malic acid in anhydrous methanol at 0°C (ice bath).

-

Catalyst Addition: Slowly add thionyl chloride dropwise to the stirred solution at 0°C.[6] Rationale: This addition should be slow to control the exothermic reaction and the evolution of SO₂ and HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 24 hours.[6] Rationale: The extended reaction time ensures the complete diesterification of both carboxylic acid groups.

-

Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove excess methanol.

-

Workup - Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases), water, and brine. Rationale: The bicarbonate wash neutralizes the acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography using a solvent system such as ethyl acetate/petroleum ether to afford the pure Dimethyl (S)-2-hydroxysuccinate as a colorless oil.[6]

Caption: Workflow for the synthesis and purification of Dimethyl (S)-2-hydroxysuccinate.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of Dimethyl (S)-2-hydroxysuccinate is paramount, especially for its use in pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for structural confirmation.

-

¹H NMR (CDCl₃): Expect signals corresponding to the two distinct methyl ester protons (~3.72 and ~3.82 ppm), the methine proton adjacent to the hydroxyl group (~4.52 ppm), and the diastereotopic methylene protons (~2.85 ppm).[6]

-

¹³C NMR (CDCl₃): Key signals include the two ester carbonyl carbons (~171.2 and ~173.9 ppm), the hydroxyl-bearing methine carbon (~67.4 ppm), the two methyl ester carbons (~52.2 and ~53.1 ppm), and the methylene carbon (~38.6 ppm).[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption for the O-H stretch (~3450 cm⁻¹) and sharp, strong absorptions for the C=O ester stretches (~1740 cm⁻¹).

Chromatographic Analysis for Chiral Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity (e.e., enantiomeric excess).[7][8]

Principle: Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a chiral environment within the column, allowing for differential interaction with the (S) and (R) enantiomers. This results in different retention times, enabling their separation and quantification.[] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral molecules, including esters with hydroxyl groups.[7]

Example Protocol: Chiral HPLC Analysis

| Table 2: Example HPLC Method Parameters for Chiral Purity | |

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol mixture) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C - 45°C[8] |

| Injection Volume | 10 µL |

| Detection | UV at a low wavelength (e.g., 210 nm) |

| Sample Preparation | Dissolve sample in mobile phase to ~1 mg/mL |

System Suitability: Before sample analysis, the system must be validated. Inject a racemic (50:50 R/S) standard. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5.[8]

Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Caption: Experimental workflow for chiral purity analysis by HPLC.

Applications in Synthesis

Dimethyl (S)-2-hydroxysuccinate is a valuable chiral synthon due to its C4 backbone and defined stereocenter, which can be elaborated into more complex molecular targets.

-

Pharmaceutical Intermediates: It is widely used in the synthesis of bioactive molecules. It serves as a key starting material for certain beta-blockers and has been employed in the preparation of cyclic sulfolanes with potential as HIV-1 protease inhibitors.[1]

-

Chiral Building Block: The hydroxyl and ester functional groups offer multiple handles for chemical modification. The ester groups can be selectively reduced to alcohols using reagents like borane-dimethyl sulfide complex (BMS). The hydroxyl group can be protected, inverted, or transformed into other functional groups, allowing access to a wide array of chiral derivatives.

-

Natural Product Synthesis: It has been used as a starting material for the synthesis of natural products such as (-)-tulipalin B, a cytotoxic alpha-methylene-gamma-butyrolactone.

Biological Context: The Malate Anion

While the methyl ester itself is a synthetic molecule, its core structure, malate, is a central metabolite in all living organisms.[10] Understanding this biological context is valuable for researchers in drug development.

-

Citric Acid Cycle (Krebs Cycle): (S)-Malate is a key intermediate in the citric acid cycle, a series of reactions that generates energy for the cell. It is formed by the hydration of fumarate and is subsequently oxidized to oxaloacetate.[10]

-

C4 Carbon Fixation: In certain plants, malate acts as a temporary storage molecule for CO₂, transporting it to the Calvin cycle.[10]

-

Anaplerotic Reactions: Malate can also be formed from pyruvate in reactions that replenish intermediates of the citric acid cycle.[10]

Caption: Simplified role of (S)-Malate in central metabolic pathways.

Safety and Handling

Dimethyl (S)-2-hydroxysuccinate is considered to have low acute toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It may cause mild irritation to the skin, eyes, and respiratory system.[1] It is recommended to handle the compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place.

Conclusion

Dimethyl (S)-2-hydroxysuccinate (CAS 617-55-0) is a well-characterized and synthetically valuable chiral building block derived from the naturally abundant L-Malic acid. Its utility in the pharmaceutical and fine chemical industries is predicated on the ability to reliably synthesize it with high chemical and enantiomeric purity. This guide has provided a comprehensive overview, from unambiguous identification and synthesis to robust analytical protocols for quality control. By understanding the causality behind these experimental choices and the broader biological context of the malate core, researchers can effectively leverage this versatile synthon in the development of new chemical entities.

References

-

(S)-(-)-Dimethyl malate 617-55-0 wiki - Guidechem.

-

This compound | CAS 66212-45-1 | SCBT.

-

617-55-0 | (S)-Dimethyl 2-hydroxysuccinate - ChemScene.

-

CAS No : 140235-34-3 | Product Name : 2-Hydroxysuccinic Acid Methyl Ester.

-

CAS 617-55-0: (S)-(-)-Dimethyl malate | CymitQuimica.

-

Dimethyl (S)-(-)-malate 98 617-55-0 - Sigma-Aldrich.

-

CAS No : 617-55-0 | Product Name : Dimethyl (S)-(-)-Malate | Pharmaffiliates.

-

D-(+)-MALIC ACID DIMETHYL ESTER synthesis - ChemicalBook.

-

Application Note and Protocol: Chiral HPLC Method for the Analysis of 2-Hydroxyoctanoic Acid Methyl Ester - Benchchem.

-

Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed.

-

Enantiomer Identification (HPLC/SFC) - BOC Sciences.

-

Malic acid - Wikipedia.

-

CN106631784A - Synthesis process of dimethyl maleate - Google Patents.

-

Preparation of maleic acid di-methyl ester - Eureka | Patsnap.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 617-55-0: (S)-(-)-Dimethyl malate | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. D-(+)-MALIC ACID DIMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Malic acid - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Value of a Versatile Chiral Building Block

An In-Depth Technical Guide to the Commercial Availability and Application of (S)-2-Hydroxysuccinic Acid Methyl Ester

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is driven by the imperative to enhance drug efficacy and safety.[1][2] Chiral building blocks, molecules with specific three-dimensional arrangements, are fundamental to this endeavor, as stereochemistry directly dictates biological activity.[3][4] this compound, a derivative of naturally occurring (S)-malic acid, represents a key intermediate in this class. Its bifunctional nature, possessing a hydroxyl group, a carboxylic acid, and an ester, makes it a highly versatile synthon for constructing complex molecular architectures.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for this compound, details common synthetic and purification strategies, outlines robust analytical methods for quality control, and explores its application as a pivotal chiral intermediate.

Chemical Identity and Isomeric Forms

(S)-2-Hydroxysuccinic Acid, commonly known as L-Malic Acid, is a dicarboxylic acid. Its mono-methylation can result in two distinct constitutional isomers, which is a critical point of clarification when sourcing the compound.

-

(S)-2-Hydroxybutanedioic acid 1-methyl ester: Esterification at the C1 carboxyl group.

-

(S)-2-Hydroxybutanedioic acid 4-methyl ester: Esterification at the C4 carboxyl group.

Furthermore, the dimethyl ester, Dimethyl (S)-(-)-malate , is also a commercially important and related building block. It is crucial for researchers to verify the exact isomer and its corresponding CAS number with the supplier to ensure the correct material is procured for their specific synthetic pathway.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| (S)-2-Hydroxybutanedioic acid 4-methyl ester | HOOC-CH(OH)-CH₂-COOCH₃ | 66178-02-7 | C₅H₈O₅ | 148.11 g/mol |

| (S)-2-Hydroxybutanedioic acid 1-methyl ester | CH₃OOC-CH(OH)-CH₂-COOH | 66212-45-1 | C₅H₈O₅ | 148.11 g/mol |

| Dimethyl (S)-(-)-malate | CH₃OOC-CH(OH)-CH₂-COOCH₃ | 617-55-0 | C₆H₁₀O₅ | 162.14 g/mol |

Commercial Availability and Sourcing

This compound and its dimethyl derivative are readily available from a range of chemical suppliers, typically categorized for research and development purposes. Availability spans from milligram-scale for initial studies to kilogram-scale for process development.

Table 1: Prominent Commercial Suppliers

| Supplier | Product Name Example(s) | CAS No. Provided | Purity | Available Quantities |

| Sigma-Aldrich | Dimethyl (S)-(-)-malate | 617-55-0 | 98% | 5g, 25g |

| Fisher Scientific | This compound, TRC | Not specified | High Purity | 250mg |

| MyBioSource | This compound, Biochemical | Not specified | Research Grade | 250mg, 5x250mg |

| Santa Cruz Biotechnology | This compound | 66212-45-1 | Research Grade | Inquire |

| Parchem | Malic Acid 4-Me Ester | 66178-02-7 | Specialty Grade | Bulk |

| Biopurify | Malic acid 4-Me ester | 66178-02-7 | 95%~99% | mg to g |

Note: This table is illustrative. Researchers should always consult the supplier's catalog for the most current product specifications and availability.

When procuring this building block, it is essential to request a Certificate of Analysis (CoA) to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the specific lot.

Synthesis and Purification Protocols

The most direct and common method for synthesizing this compound is the Fischer esterification of (S)-Malic acid. The key to this process is controlling the reaction conditions to favor mono-esterification and prevent racemization of the chiral center.

Protocol: Acid-Catalyzed Mono-esterification of (S)-Malic Acid

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add (S)-Malic acid (1.0 eq).

-

Solvent Addition: Add a molar excess of anhydrous methanol (e.g., 5-10 eq), which serves as both reactant and solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the cooled mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for a period determined by reaction monitoring (typically 4-12 hours). Thin Layer Chromatography (TLC) or LC-MS can be used to track the consumption of starting material and the formation of the mono- and di-ester products.

-

Workup and Neutralization: After cooling to room temperature, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). The desired ester product will partition into the organic layer.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often a mixture of mono-esters and some di-ester, requires purification. Column chromatography on silica gel is the most effective method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the components.

Applications in Asymmetric Synthesis

The utility of this compound lies in its pre-defined stereocenter and its orthogonal functional groups, which can be manipulated selectively. It serves as a valuable C4 chiral building block.

-

As a Chiral Precursor: The hydroxyl and carboxylic acid/ester groups can be used as handles for chain elongation or cyclization reactions. For example, the hydroxyl group can be protected, allowing for chemistry to be performed on the carboxylic acid, or it can be oxidized to a ketone to introduce new functionalities.

-

Pharmaceutical Intermediates: Chiral acids and esters are foundational in the synthesis of many active pharmaceutical ingredients (APIs).[1][5] The (S)-configuration is often crucial for specific binding to biological targets like enzymes or receptors.[3] By incorporating this building block, synthetic chemists can ensure the correct stereochemistry is carried through to the final drug molecule, which is a core principle of modern drug design.[2]

Quality Control & Analytical Methods

Ensuring the chemical and stereochemical purity of this compound is paramount for its successful application. A robust QC protocol involves a suite of analytical techniques.

Table 2: Standard Analytical Specifications

| Test | Method | Typical Specification | Purpose |

| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms chemical structure and absence of major impurities. |

| Identity | Mass Spectrometry (MS) | Conforms to molecular weight | Confirms molecular formula. |

| Purity | HPLC/UPLC | ≥ 98% | Quantifies chemical purity by separating from byproducts. |

| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥ 99% | Quantifies the stereochemical purity. |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Determines water content, which can affect reaction stoichiometry. |

Methodology Briefs

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns provide a definitive fingerprint of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing chemical purity.[6] The compound is separated from any non-chiral impurities, and the purity is calculated based on the relative peak areas.

-

Chiral HPLC: This is the critical technique for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (S)- and (R)-enantiomers, allowing for precise quantification of the enantiomeric excess.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its commercial availability from numerous reputable suppliers provides researchers and process chemists with reliable access to this important chiral building block. A thorough understanding of its isomeric forms, coupled with rigorous quality control through established analytical methods, is essential for its effective use. As the pharmaceutical industry continues to advance toward increasingly sophisticated and specific therapeutics, the role of versatile and high-purity chiral intermediates like this compound will only grow in significance.

References

-

Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Pharmaffiliates Blog. [Link]

-

Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

-

Buchler GmbH. (n.d.). Chiral Building Blocks. Buchler GmbH. [Link]

-

Biopurify. (n.d.). CAS 66178-02-7 | Malic acid 4-Me ester. Biopurify. [Link]

-

BuyersGuideChem. (n.d.). (S)-(-)-Dimethyl malate suppliers and producers. BuyersGuideChem. [Link]

-

Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. [Link]

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 5. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 6. shimadzu.com [shimadzu.com]

A Senior Application Scientist's Guide to Chiral Pool Synthesis Using Hydroxy Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative for enantiomerically pure compounds in the pharmaceutical industry is absolute, as the stereochemistry of a molecule dictates its biological activity, efficacy, and safety profile. Chiral pool synthesis represents a powerful and economically viable strategy that leverages the inherent chirality of naturally occurring molecules to construct complex, stereodefined targets.[1][2][3][4] This guide provides an in-depth technical exploration of the chiral pool approach, with a specific focus on the versatile and readily available class of chiral building blocks: hydroxy acids. We will dissect the causal logic behind experimental design, from the selection of the starting material to the strategic application of protecting groups and stereospecific transformations. This document is structured to serve as a practical reference, bridging fundamental principles with field-proven methodologies for professionals engaged in the art and science of asymmetric synthesis.

The Foundational Principle: Why Chirality is Non-Negotiable in Drug Development

In biological systems, molecular recognition is a three-dimensional phenomenon. Receptors, enzymes, and other biological targets are themselves chiral, meaning they interact differently with the enantiomers of a chiral drug molecule. One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the most critical cases, responsible for adverse or toxic effects. The historical tragedy of thalidomide serves as a stark reminder of this principle.

Therefore, the synthesis of single-enantiomer drugs is not merely an academic challenge but a regulatory and ethical necessity. The "chiral pool" offers an elegant solution by providing a vast collection of enantiopure building blocks sourced from nature, including amino acids, sugars, terpenes, and, the focus of this guide, hydroxy acids.[1] This approach is particularly advantageous when the target molecule's structure resembles an accessible natural product, as it allows chemists to harness nature's pre-existing stereocenters, thereby streamlining complex synthetic routes.[1]

The Chiral Pool: A Strategic Overview

The core strategy of chiral pool synthesis is to utilize a readily available, enantiomerically pure natural product as a starting material.[4][5][6] This "chiron" approach transfers the stereochemical information from the starting material to the final product through a series of chemical transformations.

Workflow of Chiral Pool Synthesis

The following diagram illustrates the generalized workflow, emphasizing the strategic preservation of the initial stereocenter.

Caption: Generalized workflow for chiral pool synthesis.

Advantages:

-

Assured Optical Purity: The final product's enantiomeric purity is directly linked to that of the starting material, which is often >99% ee.[]

-

Economic Viability: Starting with abundant natural products like L-malic or L-tartaric acid is often more cost-effective than developing a de novo asymmetric synthesis or performing a resolution of a racemic mixture.[8]

-

Predictable Stereochemistry: The stereochemical outcome of many reactions is predictable, as the existing chiral center directs the formation of new ones.[9]

Limitations:

-

Structural Constraint: The synthetic strategy is inherently limited by the structure of the available chiral starting materials. Not all target molecules are readily accessible from the chiral pool.[1]

-

Limited Availability of Both Enantiomers: While many (S)-amino acids and L-hydroxy acids are abundant, their (R) or D-counterparts can be rare and expensive.[]

Hydroxy Acids: Nature's Versatile Chiral Synthons

Hydroxy acids are particularly valuable building blocks due to the presence of two highly versatile functional groups: a hydroxyl group and a carboxylic acid. These handles allow for a wide array of chemical manipulations.

| Hydroxy Acid | Typical Natural Source | Available Forms | Key Structural Feature |

| Lactic Acid | Fermentation of sugars | L-(S) and D-(R) forms are commercially available.[10] | Simple C3 α-hydroxy acid. |

| Malic Acid | Apples, grapes.[11][12][13] | L-(S) is the natural, abundant form.[13] Racemic (DL) is produced synthetically.[11][13] | C4 α-hydroxy dicarboxylic acid. |

| Tartaric Acid | Grapes, wine fermentation byproduct.[14] | L-(+)-(2R,3R) and D-(-)-(2S,3S) are available.[15] Meso form also exists.[16] | C4 dihydroxy dicarboxylic acid with C2 symmetry.[15] |

| Hydroxycitric Acids | Garcinia and Hibiscus species. | (2S,3S) and (2S,3R) diastereomers isolated as lactones. | C6 framework with multiple stereocenters. |

The Scientist's Toolbox: Key Synthetic Transformations

The successful application of hydroxy acids in chiral pool synthesis hinges on a mastery of several key synthetic operations. The causality behind each choice is critical for ensuring high yields and stereochemical fidelity.

Protecting Group Strategy: The Art of Orthogonal Control

Protecting groups are essential for masking the reactive hydroxyl and carboxyl functionalities, allowing other parts of the molecule to be modified selectively.[17] An orthogonal protecting group strategy is paramount; this means each group can be removed under specific conditions that do not affect the others.[17][18]

Decision Logic for Protecting Group Selection:

Caption: Selecting protecting groups based on reaction compatibility.

Common Protecting Groups for Hydroxy Acids:

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS/TBS | TBS-Cl, Imidazole, DMF | TBAF (fluoride); mild acid (e.g., AcOH) | Base, oxidation, reduction |

| Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Acid, base, most redox | |

| Acetyl | Ac | Ac₂O, Pyridine | Mild base (e.g., K₂CO₃, MeOH); Acid | Hydrogenation, oxidation | |

| Carboxyl (-COOH) | Methyl/Ethyl Ester | Me/Et | MeOH/EtOH, H⁺ cat. | Saponification (e.g., LiOH, H₂O/THF) | Most conditions except strong base |

| Benzyl Ester | Bn | BnBr, Cs₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Mild acid/base | |

| tert-Butyl Ester | tBu | Isobutylene, H⁺ cat. | Strong acid (e.g., TFA, CH₂Cl₂) | Base, hydrogenation |

Stereospecific Reactions: Preserving or Inverting Chirality

A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product.[19] This property is crucial in chiral pool synthesis for controlling the configuration of stereocenters.

-

Sₙ2 Reactions (Inversion): The backside attack inherent to the Sₙ2 mechanism results in a predictable inversion of configuration at the chiral center. This is one of the most powerful tools for converting the stereochemistry of a hydroxy acid into its opposite configuration.

-

Epoxide Ring-Opening (Inversion): Nucleophilic attack on a chiral epoxide derived from a hydroxy acid proceeds via an Sₙ2 mechanism, leading to inversion at the center of attack.

-

Neighboring Group Participation (Retention): If a neighboring group can participate in the reaction, a double-inversion can occur, resulting in an overall retention of configuration. This must be considered when designing a synthetic sequence.

Field-Proven Protocols & Case Studies

Case Study: L-Malic Acid to a Chiral γ-Butyrolactone

L-Malic acid is an inexpensive C4 building block. Its conversion to a chiral γ-butyrolactone provides a synthon widely used in the synthesis of natural products.

Experimental Protocol:

Step 1: Diesterification and Protection

-

Causality: The two carboxylic acids and the hydroxyl group must be differentiated. Esterification of both acids followed by selective protection of the hydroxyl group is a common strategy.

-

To a solution of L-malic acid (1.0 eq) in anhydrous methanol, add acetyl chloride (0.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield dimethyl L-malate.

-

Dissolve the crude dimethyl L-malate in anhydrous DCM. Add imidazole (2.5 eq) and TBDMS-Cl (1.1 eq).

-

Stir at room temperature for 12 hours.

-